Benzyl 2-fluoro-4-morpholinobenzoate

Description

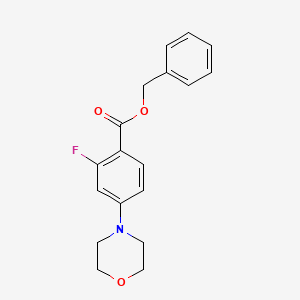

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-fluoro-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3/c19-17-12-15(20-8-10-22-11-9-20)6-7-16(17)18(21)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTXMWHBBCWSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501180311 | |

| Record name | Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-24-7 | |

| Record name | Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Benzyl 2-fluoro-4-morpholinobenzoate (CAS 1272756-24-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-fluoro-4-morpholinobenzoate, a fluorinated heterocyclic compound. Due to the limited publicly available data on this specific molecule, this document outlines a proposed synthesis protocol, methods for characterization, and a discussion of its potential biological significance based on the known activities of structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel morpholino-substituted benzoic acid derivatives.

Chemical Identity and Properties

CAS Number: 1272756-24-7

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈FNO₃ | Calculated |

| Molecular Weight | 315.34 g/mol | Calculated |

| XLogP3 | 2.9 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

| Exact Mass | 315.12707 | Calculated |

| Monoisotopic Mass | 315.12707 | Calculated |

| Topological Polar Surface Area | 49.8 Ų | Predicted |

| Heavy Atom Count | 23 | Calculated |

| Formal Charge | 0 | Calculated |

| Complexity | 363 | Predicted |

Note: The properties listed above are computationally predicted and have not been experimentally verified.

Proposed Synthesis

The synthesis of this compound can be achieved via the esterification of its corresponding carboxylic acid, 2-fluoro-4-morpholinobenzoic acid. The starting material, 2-fluoro-4-morpholinobenzoic acid (CAS 946598-40-9), is commercially available from various chemical suppliers.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol: Benzyl Ester Formation

This protocol is a general procedure for the synthesis of benzyl esters from carboxylic acids and can be adapted for the synthesis of this compound.

Materials:

-

2-fluoro-4-morpholinobenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-fluoro-4-morpholinobenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and DMF.

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired product, this compound.

Characterization of this compound

The following analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation (proton environment) | Signals corresponding to the morpholino, aromatic, and benzyl protons. |

| ¹³C NMR | Structural elucidation (carbon framework) | Resonances for all unique carbon atoms in the molecule. |

| ¹⁹F NMR | Confirmation of fluorine incorporation | A singlet or multiplet in the characteristic region for an aryl fluoride. |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for the C=O (ester), C-O, C-F, and aromatic C-H bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound. |

Potential Biological Significance and Signaling Pathways

While there is no specific biological data available for this compound, the structural motifs present in the molecule, namely the morpholine and fluorinated benzene rings, are found in numerous biologically active compounds.

The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. Morpholine derivatives have exhibited a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

The inclusion of a fluorine atom on the benzene ring can significantly impact a molecule's biological activity. Fluorine substitution can alter metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability.

Given these characteristics, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. For instance, it could serve as a building block for more complex molecules targeting kinases, G-protein coupled receptors, or other enzyme systems where the morpholine and fluoro-substituted phenyl groups can occupy specific binding pockets.

Conceptual Research Workflow

The following diagram illustrates a potential workflow for the investigation of the biological activity of this compound.

Caption: Conceptual workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound, with CAS number 1272756-24-7, is a chemical entity with potential applications in medicinal chemistry and drug discovery. This technical guide has provided a proposed synthetic route, a general experimental protocol, and a framework for its characterization. While experimental data for this specific compound is not currently available in the public domain, the analysis of its structural components suggests that it could serve as a valuable building block for the development of novel, biologically active molecules. Further research is warranted to synthesize, characterize, and evaluate the pharmacological profile of this and related compounds.

An In-depth Technical Guide to Benzyl 2-fluoro-4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Benzyl 2-fluoro-4-morpholinobenzoate (CAS No. 1272756-24-7) is a specialized chemical compound for which extensive experimental data is not widely available in public literature.[1] This guide provides a comprehensive overview based on available information for the compound and its immediate precursor, 2-fluoro-4-morpholinobenzoic acid, alongside established chemical principles for its synthesis and potential biological activities inferred from structurally related molecules.

Core Chemical Properties

Detailed experimental physical and chemical properties for this compound are not readily found in surveyed scientific literature. However, based on its structure, it is a benzyl ester of 2-fluoro-4-morpholinobenzoic acid. Its properties can be inferred from its constituent parts and general principles of organic chemistry.

The immediate precursor for the synthesis of this compound is 2-Fluoro-4-morpholinobenzoic acid . The known properties of this precursor are summarized below.

Table 1: Physicochemical Properties of 2-Fluoro-4-morpholinobenzoic Acid

| Property | Value | Source |

| CAS Number | 946598-40-9 | [2][3] |

| Molecular Formula | C₁₁H₁₂FNO₃ | [2][4] |

| Molecular Weight | 225.22 g/mol | [2][4] |

| Density (calculated) | 1.328 ± 0.06 g/cm³ | [2] |

| Water Solubility (25 °C) | Slightly soluble (6.5 g/L) | [2] |

| Purity (typical) | >95.0% | [4] |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not detailed in the reviewed literature. However, its synthesis can be reliably achieved through the esterification of its precursor, 2-fluoro-4-morpholinobenzoic acid, with benzyl alcohol. Standard esterification methods are applicable.

Proposed Synthesis Route: Fischer Esterification

A common and straightforward method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Reaction:

2-Fluoro-4-morpholinobenzoic acid + Benzyl alcohol --(H⁺ catalyst, Heat)--> this compound + Water

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-fluoro-4-morpholinobenzoic acid in an excess of benzyl alcohol (e.g., 10-20 equivalents). The excess benzyl alcohol serves as both a reactant and the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 equivalents).

-

Reaction: Equip the flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product. Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

DOT Script for Synthesis Workflow:

Caption: General Synthesis Workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the core structure of 2-morpholinobenzoic acid and its derivatives has been investigated for various therapeutic applications.

Derivatives of 2-morpholinobenzoic acid have been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme whose dysregulation is implicated in various cancers.[6][7][8] These compounds have shown anti-proliferative activity in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer).[6][7][8] The morpholine moiety is considered crucial for this inhibitory activity.[6]

The general mechanism involves the inhibition of PC-PLC, which is a key enzyme in choline phospholipid metabolism. By inhibiting this enzyme, these compounds can disrupt signaling pathways that are essential for cancer cell proliferation and survival.

DOT Script for Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized Mechanism of Action via PC-PLC Inhibition.

Summary and Future Directions

This compound is a compound with limited publicly available data. This guide has provided a summary of the known properties of its precursor, a reliable synthetic protocol based on established chemical reactions, and a discussion of its potential biological activity based on structurally related compounds.

For researchers and drug development professionals, this compound represents an opportunity for further investigation. Key future work should include:

-

Synthesis and Characterization: Performing the synthesis and fully characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis).

-

Physicochemical Profiling: Experimentally determining its melting point, boiling point, solubility in various solvents, and other relevant physical properties.

-

Biological Screening: Evaluating its biological activity, particularly as an anti-proliferative agent and PC-PLC inhibitor, in relevant cancer cell lines.

This foundational information provides a strong starting point for any research program focused on this compound and its potential applications in medicinal chemistry and drug discovery.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 2-Fluoro-4-(4-morpholinyl)benzoic acid | CAS#:946598-40-9 | Chemsrc [chemsrc.com]

- 3. 2-FLUORO-4-MORPHOLINOBENZOIC ACID | 946598-40-9 [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]

Elucidation of the Molecular Structure of Benzyl 2-fluoro-4-morpholinobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the structural elucidation of Benzyl 2-fluoro-4-morpholinobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a comprehensive approach based on established analytical techniques and data from closely related compounds. The guide details a proposed synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), and standardized experimental protocols for these analytical methods. This paper serves as a foundational resource for the synthesis and characterization of this compound and its analogues.

Introduction

This compound (CAS No. 1272756-24-7) is a small molecule featuring a morpholine-substituted fluorinated benzene ring esterified with benzyl alcohol. Its molecular formula is C₁₈H₁₈FNO₃, with a corresponding molecular weight of 315.34 g/mol . The presence of the morpholine moiety, a common pharmacophore, and the fluoro-substituted aromatic ring suggests potential biological activity, making its structural confirmation a critical step in any research and development endeavor. This guide provides a systematic approach to its synthesis and structural verification.

Proposed Synthesis

The synthesis of this compound can be achieved via the esterification of 2-fluoro-4-morpholinobenzoic acid with benzyl alcohol. This reaction is typically facilitated by an acid catalyst or through the use of coupling agents.

Reaction Scheme:

Benzyl 2-fluoro-4-morpholinobenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the key physicochemical properties of Benzyl 2-fluoro-4-morpholinobenzoate, a compound of interest in contemporary chemical research and pharmaceutical development.

Physicochemical Data Summary

A critical parameter for any chemical entity is its molecular weight, which is fundamental for stoichiometric calculations in synthesis, analytical characterization, and formulation development. The properties of this compound are detailed below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₈FNO₃ | [1] |

| Molecular Weight | 315.339 g/mol | [1] |

| CAS Number | 1272756-24-7 | [1][2] |

Logical Relationship of Molecular Weight Determination

The molecular weight of a compound is a direct function of its elemental composition, as defined by its molecular formula. The process for determining the molecular weight of this compound is outlined in the following diagram.

Caption: Workflow for Molecular Weight Calculation.

References

Benzyl 2-fluoro-4-morpholinobenzoate: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for Benzyl 2-fluoro-4-morpholinobenzoate (CAS No. 1272756-24-7). Due to the limited publicly available safety and toxicological data for this specific compound, this guide also includes information on structurally related compounds, Benzyl Benzoate and Morpholine, to provide a preliminary hazard assessment. All researchers handling this compound should exercise extreme caution and implement rigorous safety protocols.

Executive Summary

This compound is a chemical compound for which a comprehensive safety profile has not been established. The available Safety Data Sheet (SDS) from ChemicalBook indicates a significant lack of data regarding its hazards.[1] This guide summarizes the known information and provides context by examining the safety profiles of its structural components. The absence of detailed toxicological data underscores the necessity for treating this compound as potentially hazardous and handling it with appropriate protective measures.

This compound: Known Safety Data

The following tables present the limited safety and physical property information available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1272756-24-7 | [1] |

| Molecular Formula | C18H18FNO3 | [1] |

| Molecular Weight | 315.339 g/mol | [1] |

Table 2: Hazard Identification

| Hazard Classification | Data | Reference |

| GHS Classification | No data available | [1] |

| Pictogram(s) | No data available | [1] |

| Signal Word | No data available | [1] |

| Hazard Statement(s) | No data available | [1] |

| Precautionary Statement(s) | No data available | [1] |

Table 3: First Aid Measures

| Exposure Route | Recommended Action | Reference |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1] |

Experimental Protocols

A search for specific experimental protocols used to determine the safety data for this compound yielded no results. The available SDS does not cite any specific studies.[1]

Safety Profile of Structurally Related Compounds

To provide a preliminary risk assessment, the safety profiles of Benzyl Benzoate and Morpholine are summarized below. These compounds represent the benzyl ester and morpholine moieties of the target molecule, respectively.

Benzyl Benzoate

Benzyl benzoate is an ester of benzyl alcohol and benzoic acid. It is used as a medication and insect repellent.

| Parameter | Value | Species | Route | Reference |

| LD50 (Acute Oral) | 1.68 - 2.8 g/kg | Rat, Cat, Rabbit | Oral | |

| Developmental Toxicity NOAEL | 625 mg/kg/day | Rat | Oral |

| Hazard | Statement |

| GHS Classification | Acute Toxicity, Oral (Category 4); Hazardous to the aquatic environment, long-term (Category 2) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H411: Toxic to aquatic life with long lasting effects. |

Morpholine

Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH. This heterocycle features both amine and ether functional groups.

| Parameter | Value | Species | Route | Reference |

| LD50 (Acute Oral) | 1050 mg/kg | Rat | Oral | |

| LC50 (Inhalation) | 8000 ppm / 8H | Rat | Inhalation | |

| LD50 (Dermal) | 500 mg/kg | Rabbit | Dermal |

| Hazard | Statement |

| GHS Classification | Flammable liquids (Category 3); Acute toxicity, Oral (Category 4); Acute toxicity, Inhalation (Category 4); Acute toxicity, Dermal (Category 3); Skin corrosion/irritation (Category 1B); Serious eye damage/eye irritation (Category 1) |

| Signal Word | Danger |

| Hazard Statements | H226: Flammable liquid and vapor. H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. |

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing the safety of a chemical compound, particularly relevant when initial data is sparse.

Caption: Generalized workflow for chemical safety assessment.

Conclusion and Recommendations

The safety profile of this compound is largely uncharacterized. Based on the available information, or lack thereof, the following recommendations are crucial for researchers, scientists, and drug development professionals:

-

Treat as Potentially Hazardous: In the absence of comprehensive safety data, this compound should be handled as if it were hazardous.

-

Implement Strict Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Utilize Appropriate Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Given the potential for dermal toxicity based on the morpholine component, glove integrity is critical.

-

Prevent Environmental Release: Due to the unknown environmental effects and the aquatic toxicity of the benzyl benzoate moiety, release into the environment must be avoided.

-

Further Testing Required: A comprehensive toxicological evaluation, including acute toxicity, genotoxicity, and repeat-dose toxicity studies, is necessary to establish a complete safety profile.

References

An In-depth Technical Guide to Benzyl 2-fluoro-4-morpholinobenzoate for R&D Use

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that Benzyl 2-fluoro-4-morpholinobenzoate (CAS No. 1272756-24-7) is a compound with limited publicly available information. While its existence is confirmed through its CAS registration and availability from some chemical suppliers for research and development purposes, there is a notable absence of published studies detailing its synthesis, biological activity, mechanism of action, or any associated experimental data.

This lack of accessible data prevents the creation of an in-depth technical guide that meets the core requirements of providing structured quantitative data, detailed experimental protocols, and visualizations of signaling pathways. Such a guide would be purely speculative and would not serve the exacting standards of the scientific community.

However, to provide a valuable resource based on the available information and the chemical nature of the compound's constituent parts, this guide will focus on the synthesis and potential research applications of this compound , drawing parallels from closely related and well-documented chemical structures. This approach aims to equip researchers with the foundational knowledge to potentially explore the properties of this molecule.

Chemical Identity and Properties

To facilitate research and sourcing, the fundamental chemical information for this compound is summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1272756-24-7 |

| Molecular Formula | C₁₈H₁₈FNO₃ |

| Molecular Weight | 315.34 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)N3CCOCC3)F |

| Physical Form | Solid (predicted) |

Postulated Synthesis Protocol

While a specific, validated synthesis protocol for this compound is not available in the literature, a standard esterification reaction is the most probable route. This would involve the reaction of its carboxylic acid precursor, 2-fluoro-4-morpholinobenzoic acid, with benzyl alcohol.

Experimental Workflow: Fischer-Speier Esterification

The following represents a generalized, hypothetical protocol for the synthesis of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) would be necessary.

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Hypothetical Methodology:

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, add 2-fluoro-4-morpholinobenzoic acid (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by benzyl alcohol (1.1 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Reaction Setup: Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Reflux: Heat the reaction mixture to reflux and continue until water is no longer collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Potential Research and Development Applications

Based on the structural motifs present in this compound, several areas of research could be of interest. These are speculative and would require experimental validation.

-

Antimicrobial Research: The morpholine moiety is present in several approved drugs, including the antibiotic linezolid. The fluoro- and benzyl- groups are also common in antimicrobial agents. Therefore, this compound could be screened for activity against a panel of bacterial and fungal pathogens.

-

Oncology: Morpholine-containing compounds have been investigated as anticancer agents. The specific substitution pattern on the benzene ring could be explored for inhibitory activity against various cancer cell lines.

-

Neuroscience: The morpholine ring is a structural feature in some centrally acting drugs. The potential for this compound to interact with receptors or enzymes in the central nervous system could be a subject of investigation.

-

Enzyme Inhibition: The ester functionality and the substituted aromatic ring could serve as a scaffold for designing inhibitors of various enzymes, such as hydrolases or kinases.

Logical Relationship of Potential Research

The following diagram illustrates the logical progression for investigating the potential biological activities of this compound.

Caption: Logical workflow for the R&D investigation of this compound.

Conclusion

While a detailed technical guide on this compound cannot be provided at this time due to a lack of published data, this document offers a starting point for researchers interested in this molecule. The proposed synthesis protocol, based on established chemical principles, and the outlined potential research applications, derived from the analysis of its structural components, provide a framework for its initial investigation. Further research is necessary to elucidate the chemical and biological properties of this compound and to determine its potential utility in drug discovery and development.

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-4-morpholinobenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The document details the core synthetic strategy, a plausible detailed experimental protocol, and relevant physicochemical data.

Introduction

2-Fluoro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid that incorporates a fluorine atom and a morpholine moiety. This combination of functional groups makes it an attractive scaffold for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group can improve aqueous solubility and provide a key interaction point with biological targets. This guide focuses on the chemical synthesis of this compound, providing a foundation for its application in research and development.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most logical synthetic route to 2-fluoro-4-morpholinobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a fluoride ion from an activated aromatic ring by a nucleophile, in this case, morpholine.

The likely starting materials for this synthesis are 2,4-difluorobenzoic acid and morpholine. The fluorine atom at the 4-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group and the other fluorine atom, which activate the aromatic ring towards substitution.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 2-fluoro-4-morpholinobenzoic acid.

Detailed Experimental Protocol

Materials:

-

2,4-Difluorobenzoic acid

-

Morpholine

-

Potassium carbonate (K2CO3) or other suitable base (e.g., triethylamine)

-

Dimethyl sulfoxide (DMSO) or other polar aprotic solvent (e.g., DMF, NMP)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorobenzoic acid (1.0 eq).

-

Addition of Reagents: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to dissolve the starting material. Add a base, such as potassium carbonate (2.0-3.0 eq), to the mixture.

-

Nucleophilic Addition: Slowly add morpholine (1.1-1.5 eq) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with 1M HCl to a pH of approximately 2-3. This will precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-fluoro-4-morpholinobenzoic acid.

-

Quantitative Data

The following table summarizes the expected physicochemical properties and potential yield for the synthesis of 2-fluoro-4-morpholinobenzoic acid based on data from commercial suppliers and analogous reactions.

| Parameter | Value | Source/Reference |

| Molecular Formula | C11H12FNO3 | [1] |

| Molecular Weight | 225.22 g/mol | [1] |

| Appearance | White to off-white solid | General |

| Purity | ≥95-97% | [1][2] |

| Expected Yield | 70-90% | Inferred |

| Melting Point | Not available | - |

| 1H NMR | Not available | - |

| 13C NMR | Not available | - |

Logical Workflow and Potential Biological Application

While specific signaling pathways for 2-fluoro-4-morpholinobenzoic acid are not yet defined in the literature, its structural motifs are common in molecules designed as enzyme inhibitors. Benzoic acid derivatives are known to inhibit various enzymes, including α-amylase and those involved in fungal metabolic pathways.[3][4] The following diagrams illustrate a logical workflow for the synthesis and a hypothetical experimental workflow for screening its potential as an enzyme inhibitor.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-Fluoro-4-(4-morpholinyl)benzoic acid | CAS#:946598-40-9 | Chemsrc [chemsrc.com]

- 3. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Benzyl Esterification of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into benzoic acid derivatives is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The subsequent esterification of these fluorinated benzoic acids with a benzyl group serves as a crucial step in synthesizing active pharmaceutical ingredients (APIs), prodrugs, and key intermediates. This technical guide provides a comprehensive overview of the primary methods for benzyl esterification of fluorinated benzoic acids, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Core Methodologies for Benzyl Esterification

Several established and emerging methods can be employed for the benzyl esterification of fluorinated benzoic acids. The choice of method often depends on the specific fluorine substitution pattern, the presence of other functional groups, and the desired scale of the reaction. The most common approaches include Fischer-Speier Esterification, methods involving benzyl halides, and coupling agent-mediated esterifications.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the benzylation of fluorinated benzoic acids, this typically involves heating the acid with benzyl alcohol and a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Reaction Scheme:

(Where Ar-F represents a fluorinated aryl group and Bn represents a benzyl group)

The equilibrium nature of the Fischer esterification often requires the removal of water (e.g., by azeotropic distillation with a Dean-Stark trap) or the use of a large excess of one of the reactants to drive the reaction towards the product.

Benzylation using Benzyl Halides

This method involves the reaction of a fluorinated benzoate salt with a benzyl halide, typically benzyl bromide or benzyl chloride. The reaction is often facilitated by a base to deprotonate the carboxylic acid and can be accelerated using phase-transfer catalysts.

Reaction Scheme:

(Where X = Br, Cl)

Quaternary ammonium salts are effective phase-transfer catalysts that enhance the nucleophilicity of the carboxylate anion, enabling the reaction to proceed efficiently, often under milder conditions than Fischer esterification.[1]

Coupling Agent-Mediated Esterification

Reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the esterification under mild, neutral conditions. This method, often referred to as Steglich esterification when a catalytic amount of 4-dimethylaminopyridine (DMAP) is used, is particularly suitable for substrates that are sensitive to acidic or basic conditions.

Reaction Scheme:

Caption: A generalized workflow for the benzyl esterification of fluorinated benzoic acids via the Fischer-Speier method.

Mechanistic Pathway of Acid-Catalyzed Benzyl Esterification

Caption: The mechanistic steps of the acid-catalyzed Fischer-Speier esterification.

This guide provides a foundational understanding of the key methodologies for the benzyl esterification of fluorinated benzoic acids. The selection of the optimal method will be dictated by the specific substrate, desired purity, and scale of the synthesis. For substrates with sensitive functional groups, milder methods such as Steglich or Mitsunobu esterification are recommended, while the Fischer-Speier reaction remains a robust and cost-effective option for many applications. Further optimization of reaction conditions for specific fluorinated benzoic acids is encouraged to achieve the highest possible yields and purity.

References

The Morpholine Moiety: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have cemented its role as a crucial building block in the design of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the role of the morpholine moiety in drug discovery, from its fundamental properties to its application in marketed drugs and the experimental methodologies used in their development.

Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The prevalence of the morpholine scaffold in successful drug candidates can be attributed to a combination of favorable characteristics that positively influence their drug-like properties.

-

Balanced Lipophilic-Hydrophilic Profile: The morpholine ring possesses a well-balanced character, contributing to both aqueous solubility and membrane permeability. The oxygen atom can act as a hydrogen bond acceptor, enhancing water solubility, while the saturated hydrocarbon backbone provides a degree of lipophilicity necessary for traversing cellular membranes.[1][2]

-

Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the nitrogen atom compared to piperidine, another common heterocyclic amine. This reduced basicity (pKa of morpholine is approximately 8.4) means that morpholine-containing compounds are less likely to be fully protonated at physiological pH, which can improve oral absorption and reduce off-target effects associated with strong basicity.[1][2]

-

Metabolic Stability: The morpholine ring can enhance the metabolic stability of a drug molecule. It can improve the CYP3A4 profile, leading to prolonged bioavailability and optimal clearance.[3] The ring itself is often metabolized through oxidation to non-toxic derivatives.[3]

-

Improved Blood-Brain Barrier Permeability: The physicochemical properties of morpholine, including its balanced lipophilicity and reduced pKa, make it a valuable moiety for designing drugs that need to cross the blood-brain barrier (BBB) to act on the central nervous system (CNS).[1][2]

-

Structural Scaffold: The chair-like conformation of the morpholine ring provides a rigid scaffold that can be used to orient substituents in a specific three-dimensional arrangement, allowing for precise interactions with biological targets.[1][4]

Pharmacological Activities of Morpholine-Containing Drugs

The versatility of the morpholine scaffold is evident in the broad range of pharmacological activities exhibited by drugs incorporating this moiety. These activities span multiple therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Anticancer Activity

A significant number of FDA-approved and investigational anticancer agents feature a morpholine ring. The morpholine moiety is often found in kinase inhibitors, where it can interact with the hinge region of the kinase domain or improve the overall pharmacokinetic properties of the molecule.[5][6]

Antibacterial Activity

The oxazolidinone class of antibiotics, which includes the morpholine-containing drug Linezolid, represents a critical tool in combating resistant Gram-positive infections. The morpholine group in these compounds is crucial for their unique mechanism of action and overall efficacy.

Central Nervous System (CNS) Activity

As previously mentioned, the ability of the morpholine moiety to enhance BBB penetration has led to its incorporation in numerous CNS-active drugs, including antidepressants, anxiolytics, and appetite suppressants.[4]

Other Therapeutic Areas

Morpholine derivatives have also shown promise as anti-inflammatory, antiviral, antifungal, and antihyperlipidemic agents, highlighting the broad therapeutic potential of this versatile scaffold.[6][7]

FDA-Approved Drugs Containing the Morpholine Moiety

The following table summarizes a selection of FDA-approved drugs that contain a morpholine moiety, highlighting their therapeutic indications and mechanisms of action.

| Drug Name | Therapeutic Indication(s) | Mechanism of Action |

| Gefitinib | Non-small cell lung cancer (NSCLC) with EGFR mutations | Inhibits the intracellular phosphorylation of the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the ATP-binding site of the enzyme.[8][9][10][11][12] |

| Linezolid | Infections caused by Gram-positive bacteria, including MRSA and VRE | Inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][4][13][14][15] |

| Aprepitant | Prevention of chemotherapy-induced and postoperative nausea and vomiting | A selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors in the brain.[16][17][18][19] |

| Reboxetine | Major depressive disorder | A selective norepinephrine reuptake inhibitor (NRI), which increases the concentration of norepinephrine in the synaptic cleft.[20][21][22][23][24] |

| Moclobemide | Major depressive disorder and social anxiety disorder | A reversible inhibitor of monoamine oxidase A (MAO-A), leading to increased levels of serotonin, norepinephrine, and dopamine.[1][25][26][27][28] |

| Phendimetrazine | Short-term treatment of obesity | A sympathomimetic amine that stimulates the central nervous system and is thought to suppress appetite. It acts as a prodrug to phenmetrazine.[29][30][31][32][33] |

| Doxapram | Respiratory stimulant for postanesthesia respiratory depression and COPD | Stimulates chemoreceptors in the carotid bodies, which in turn stimulates the respiratory center in the brainstem.[3][6][34][35][36] |

Structure-Activity Relationship (SAR) Studies

The systematic modification of morpholine-containing scaffolds has been instrumental in optimizing their biological activity and pharmacokinetic profiles. The following tables present a summary of quantitative SAR data for selected series of morpholine derivatives.

Anticancer Activity of Morpholine-Containing Compounds

| Compound/Scaffold | Target | R-Group Modification | IC50 (µM) | Reference |

| Tetrahydroquinoline-morpholine | A549 (Lung Cancer) | 3,5-bis(trifluoromethyl)phenyl | 0.033 | [14] |

| Tetrahydroquinoline-morpholine | MCF-7 (Breast Cancer) | 3,5-bis(trifluoromethyl)phenyl | 0.087 | [14] |

| Pyrimidine-morpholine | SW480 (Colon Cancer) | 4-chlorophenyl | 5.10 | [37] |

| Gefitinib-1,2,3-triazole | NCI-H1299 (Lung Cancer) | 4-fluorophenyl | 4.42 | [5] |

| Gefitinib-1,2,3-triazole | A549 (Lung Cancer) | 4-fluorophenyl | 3.94 | [5] |

Antimicrobial Activity of Morpholine-Containing Compounds

| Compound/Scaffold | Bacterial Strain | R-Group Modification | MIC (mM) | Reference |

| 5-Arylideneimidazolone-morpholine | S. aureus ATCC 25923 | 4-bromophenyl | 0.03125 | [20] |

| 5-Arylideneimidazolone-morpholine | S. aureus MRSA 19449 | 4-chlorophenyl | 0.0625 | [20] |

| Piperazine/Morpholine derivative | Enterococcus hirae | N/A | 3.125 mg/ml | [7] |

| Piperazine/Morpholine derivative | Enterococcus faecium | N/A | 3.125 mg/ml | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key morpholine-containing drugs and for a representative biological assay.

Synthesis of Gefitinib

Reaction Scheme: A convergent synthesis of Gefitinib can be achieved starting from 4,5-dimethoxyanthranilic acid.

Synthesis of Gefitinib

Step-by-step Protocol:

-

Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one: A mixture of 4,5-dimethoxyanthranilic acid and formamide is heated to induce cyclization.

-

Selective Demethylation: The resulting quinazolinone is treated with L-methionine in refluxing methanesulfonic acid to selectively demethylate the 6-methoxy group.[8]

-

Acetylation: The hydroxyl group is then protected by acylation with acetic anhydride.[8]

-

Chlorination: The acetoxy derivative is treated with refluxing thionyl chloride to yield the corresponding 4-chloroquinazoline.[8]

-

Aniline Condensation: The 4-chloroquinazoline is condensed with 3-chloro-4-fluoroaniline in refluxing isopropanol.[8]

-

Hydrolysis: The acetate protecting group is removed by hydrolysis with ammonium hydroxide in methanol.[8]

-

Final Alkylation: The resulting phenol is alkylated with 3-(4-morpholinyl)propyl chloride to afford Gefitinib.[8]

Synthesis of Aprepitant

Reaction Scheme: An efficient stereoselective synthesis of Aprepitant has been developed.

Synthesis of Aprepitant

Step-by-step Protocol:

-

Condensation: N-benzyl ethanolamine is condensed with glyoxylic acid to yield a 2-hydroxy-1,4-oxazin-3-one.[38][39]

-

Activation: The hydroxyl group of the oxazinone is activated as the corresponding trifluoroacetate.[38][39]

-

Lewis Acid Mediated Coupling: The activated intermediate is coupled with enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol in a Lewis acid-mediated reaction, affording a 1:1 mixture of acetal diastereomers.[38][39]

-

Crystallization-Induced Asymmetric Transformation: The mixture of diastereomers is converted into a single isomer via a crystallization-induced asymmetric transformation.[38][39]

-

Further Transformations: The single isomer undergoes a series of further transformations, including the appendage of the triazolinone side chain, to yield Aprepitant.[38]

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, adapted for a 96-well microplate format.

Materials:

-

0.1 M Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (1 U/mL)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

14 mM Acetylthiocholine iodide (ATCI)

-

Test compound (inhibitor) solution

-

5% Sodium dodecyl sulfate (SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the test compound solution to the sample wells. For control wells (no inhibitor), add 10 µL of the solvent used to dissolve the test compound.

-

Add 10 µL of AChE solution (1 U/mL) to all wells except the blank.

-

Incubate the plate for 10 minutes at 25 °C.[40]

-

After incubation, add 10 µL of 10 mM DTNB to each well.[40]

-

Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[40]

-

Shake the plate for 1 minute.

-

Stop the reaction by adding 20 µL of 5% SDS.[40]

-

Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

-

Calculate the percentage of AChE inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action for key morpholine-containing drugs.

Gefitinib and the EGFR Signaling Pathway

Gefitinib targets the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades promoting cell proliferation and survival.

Gefitinib Inhibition of the EGFR Signaling Pathway

PI3K/AKT/mTOR Signaling Pathway

Many morpholine-containing anticancer drugs target components of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

Inhibition of the PI3K/AKT/mTOR Pathway

Linezolid's Mechanism of Action

Linezolid exhibits a unique mechanism of action among protein synthesis inhibitors, targeting the very first step of translation.

Linezolid's Inhibition of Bacterial Protein Synthesis

Conclusion

The morpholine moiety has proven to be an exceptionally valuable scaffold in drug discovery, contributing to the development of a diverse range of clinically successful drugs. Its favorable physicochemical properties enhance the pharmacokinetic profiles of drug candidates, while its structural versatility allows for the fine-tuning of interactions with a wide variety of biological targets. As our understanding of disease pathways continues to grow, the rational incorporation of the morpholine ring into novel molecular architectures will undoubtedly continue to be a fruitful strategy in the quest for new and improved medicines. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working in this dynamic and impactful field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 3. mims.com [mims.com]

- 4. Linezolid: Indications, Dosage, Mechanism of Action and Side Effects_Chemicalbook [m.chemicalbook.com]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Moclobemide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Gefitinib - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. youtube.com [youtube.com]

- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 13. Linezolid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Aprepitant: MedlinePlus Drug Information [medlineplus.gov]

- 18. Aprepitant - Wikipedia [en.wikipedia.org]

- 19. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 20. go.drugbank.com [go.drugbank.com]

- 21. mims.com [mims.com]

- 22. Reboxetine - Wikipedia [en.wikipedia.org]

- 23. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 25. What is Moclobemide used for? [synapse.patsnap.com]

- 26. Moclobemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 27. What is the mechanism of Moclobemide? [synapse.patsnap.com]

- 28. researchgate.net [researchgate.net]

- 29. go.drugbank.com [go.drugbank.com]

- 30. Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 31. Articles [globalrx.com]

- 32. Phendimetrazine: Uses, Side Effects, Warnings & More - GoodRx [goodrx.com]

- 33. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 34. Doxapram - Wikipedia [en.wikipedia.org]

- 35. Doxapram: Package Insert / Prescribing Information [drugs.com]

- 36. go.drugbank.com [go.drugbank.com]

- 37. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 38. researchgate.net [researchgate.net]

- 39. pubs.acs.org [pubs.acs.org]

- 40. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

A Technical Guide to the Biological Activity of Fluoro-Substituted Benzoates and Related Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Fluoro-substituted benzoates and their related heterocyclic analogues, such as benzothiazoles and benzimidazoles, represent a versatile class of compounds with a broad spectrum of pharmacological activities. This guide provides an in-depth review of their anticancer, antimicrobial, and enzyme-inhibiting properties. It details the underlying mechanisms of action, summarizes key quantitative data, and outlines the experimental protocols used for their evaluation, serving as a comprehensive resource for professionals in drug discovery and development.

Anticancer Activity

Fluoro-substituted benzoates have emerged as potent anticancer agents, primarily through their ability to disrupt cellular protein homeostasis and induce programmed cell death.

Mechanism of Action: Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers.[3] Certain fluoro-substituted benzoates of epigallocatechin (EGC), particularly in their peracetate-protected prodrug forms (Pro-F-EGCGs), function as potent inhibitors of the 26S proteasome.[3] They specifically target the chymotrypsin-like activity of the proteasome's catalytic β5 subunit, leading to the accumulation of ubiquitinated proteins.[3] This disruption of protein degradation triggers downstream signaling cascades that are detrimental to cancer cell survival.[3]

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by Fluoro-Substituted Benzoates.

Apoptosis Induction and Cell Cycle Arrest

The inhibition of the proteasome by fluoro-substituted benzoates leads to the accumulation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, such as NF-κB.[3] This imbalance ultimately activates the caspase cascade, culminating in apoptosis, or programmed cell death.[3] In addition to inducing apoptosis, other related fluorinated compounds, such as certain benzothiazole derivatives, have been shown to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, further contributing to their anticancer effects.[4]

Caption: Downstream effects of proteasome inhibition leading to apoptosis.

Quantitative Anticancer Data

The cytotoxic and inhibitory activities of various fluoro-substituted benzoates and related compounds have been quantified against numerous cancer cell lines. The data, typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, demonstrate potent, often selective, activity.

| Compound Class | Compound Example | Target/Cell Line | Activity Metric | Value | Reference |

| Fluoro-EGCG Analogue | F-EGCG1 | Purified 20S Proteasome | IC50 | 1.25 µM | [3] |

| Fluoro-EGCG Analogue | F-EGCG2 (meta-fluoro) | Purified 20S Proteasome | IC50 | 0.84 µM | [3] |

| Fluorinated Benzothiazole | Compound 15 | Leukemia THP-1 | IC50 | 0.9 µM | [4] |

| Fluorinated Benzothiazole | Compound 17 | Breast Cancer (MCF-7) | IC50 | 1.94–3.46 µM | [4] |

| Fluorinated Benzothiazole | 61a | Breast Cancer (MDA 468) | GI50 | 0.57 µM | [5] |

| Fluorinated Benzothiazole | 61b | Breast Cancer (MCF-7) | GI50 | 0.40 µM | [5] |

| Pyrazolylbenzimidazole | 55b | Lung (A549), Breast (MCF-7) | IC50 | 0.95–1.57 µM | [5] |

Antimicrobial Activity

The introduction of fluorine atoms into benzoate-related scaffolds has yielded compounds with significant antibacterial and antifungal properties.

Antibacterial Effects

Fluoro-substituted benzothiazoles and benzoylthiosemicarbazides have demonstrated notable efficacy against a range of bacteria.[2][6] Activity has been observed against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative species.[2][7] The mechanism for some of these compounds is believed to involve the allosteric inhibition of essential bacterial enzymes, such as d-alanyl-d-alanine ligase, which is crucial for cell wall synthesis.[2]

Antifungal Effects

Several fluoro-substituted benzothiazole derivatives have also been shown to inhibit the growth of fungal strains, such as Aspergillus niger, indicating a broad spectrum of antimicrobial potential.[6][8]

Quantitative Antimicrobial Data

The potency of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth.

| Compound Class | Compound Example | Target Organism | MIC (µg/mL) | Reference |

| Fluorobenzoylthiosemicarbazide | 15a (ortho-fluoro) | S. aureus (MRSA) | 7.82 - 15.62 | [2] |

| Fluorobenzoylthiosemicarbazide | 15b (meta-fluoro) | S. aureus (MRSA) | 7.82 - 31.25 | [2] |

| Fluorobenzoylthiosemicarbazide | 16b (para-fluoro) | S. aureus (MRSA) | 7.82 - 15.62 | [2] |

| Fluoroquinolone-Benzothiazole | 5a | B. subtilis | 04 | [9] |

| Fluoroquinolone-Benzothiazole | 5a | S. aureus | 03 | [9] |

| Fluoroquinolone-Benzothiazole | 5a | E. coli | 08 | [9] |

Other Notable Biological Activities

Antihypertensive Activity

A series of novel fluoro-substituted benzimidazole derivatives have been developed as potent antihypertensive agents.[10] These compounds function as Angiotensin II type 1 (AT1) receptor blockers, preventing the vasoconstrictive effects of angiotensin II and leading to a reduction in blood pressure.[10] Oral administration of these compounds in spontaneously hypertensive rats resulted in a significant and sustained decrease in mean blood pressure, outperforming established drugs like losartan.[10]

Caption: Blockade of the AT1 receptor in the Renin-Angiotensin System.

Anti-inflammatory and Anthelmintic Activities

Various fluoro-substituted benzothiazole derivatives have also been screened and found to possess promising anti-inflammatory and anthelmintic properties, highlighting the broad therapeutic potential of this chemical scaffold.[9][11][12]

Experimental Protocols

The evaluation of fluoro-substituted benzoates relies on a suite of standardized in vitro and in vivo assays.

In Vitro Anticancer Assays

-

Proteasome Inhibition Assay: The inhibitory effect on the chymotrypsin-like activity of the proteasome is measured by incubating the test compound with a purified 20S proteasome and a specific fluorogenic substrate.[3] The reduction in fluorescence over time, compared to a control, is used to calculate the IC50 value.[3]

-

MTT Cell Proliferation Assay: This colorimetric assay is used to assess cytotoxicity. Cancer cells are treated with varying concentrations of the compound. After incubation, MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance of the formazan is proportional to the number of living cells, allowing for the calculation of GI50 or IC50 values.[5]

Caption: General workflow for in vitro anticancer screening.

Antimicrobial Susceptibility Testing

-

Agar Well Diffusion Method: This method provides a qualitative assessment of antimicrobial activity. A bacterial or fungal lawn is grown on an agar plate, and wells are punched into the agar. The test compound is added to the wells, and the plate is incubated. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[6][8]

-

Broth Microdilution for MIC Determination: To quantify antibacterial potency, serial dilutions of the compound are prepared in a liquid growth medium in 96-well plates.[2] Each well is inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest compound concentration that prevents visible growth.[2]

In Vivo Assays

-

Antihypertensive Evaluation: Spontaneously hypertensive rats are administered the test compound orally.[10] Blood pressure is monitored continuously over 24 hours using telemetry or tail-cuff methods to determine the maximal reduction in mean blood pressure and the duration of the effect.[10]

-

Antitumor Evaluation: Human tumor cells are implanted subcutaneously in immunocompromised mice to create a xenograft model.[4][13] Once tumors are established, mice are treated with the test compound. Tumor volume and body weight are monitored over time to assess the compound's efficacy and toxicity.[4][13]

Conclusion

Fluoro-substituted benzoates and their heterocyclic bioisosteres are a highly promising class of compounds for drug development. The strategic placement of fluorine enhances their pharmacological profiles, leading to potent and often selective biological activities. The well-defined mechanisms, including proteasome inhibition for cancer and AT1 receptor blockade for hypertension, provide a solid foundation for rational drug design. The extensive data summarized herein underscore their potential to yield novel therapeutics for a range of diseases. Future research should focus on optimizing lead compounds to improve their pharmacokinetic properties and safety profiles, paving the way for clinical investigation.

References

- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening : Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Benzyl 2-fluoro-4-morpholinobenzoate: A Technical Review of a Putative Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-fluoro-4-morpholinobenzoate is a synthetic organic compound featuring a fluorinated benzoic acid core, a morpholine substituent, and a benzyl ester. While direct literature on this specific molecule is sparse, its structural motifs are prevalent in a wide array of pharmacologically active agents. This technical guide consolidates information on its synthesis, physicochemical properties, and putative biological activities by examining its constituent chemical moieties and related compounds. The morpholine group is a well-established pharmacophore known to enhance aqueous solubility and metabolic stability, while fluorination of the benzene ring can significantly modulate electronic properties and binding affinities. The benzyl ester provides a lipophilic character that can influence pharmacokinetics. This review aims to provide a comprehensive resource for researchers interested in the potential of this and similar scaffolds in drug discovery and development.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and its Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility |

| 2-Fluoro-4-morpholinobenzoic acid | 946598-40-9[1] | C₁₁H₁₂FNO₃ | 225.22 | 1.2 | High |

| Benzyl Alcohol | 100-51-6 | C₇H₈O | 108.14 | 1.1 | Moderate |

| This compound | 1272756-24-7 | C₁₈H₁₈FNO₃ | 315.34 | 3.5 | Low to Moderate |

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from commercially available precursors.

Synthesis of 2-fluoro-4-morpholinobenzoic acid

The key intermediate, 2-fluoro-4-morpholinobenzoic acid, can be synthesized via nucleophilic aromatic substitution of a suitable di-halogenated or nitro-substituted fluorobenzoic acid with morpholine.

Experimental Protocol: Synthesis of 2-fluoro-4-morpholinobenzoic acid (General Procedure)

-

Reaction Setup: To a solution of 2,4-difluorobenzoic acid (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (2-3 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Benzyl Esterification of 2-fluoro-4-morpholinobenzoic acid

The final step is the esterification of the carboxylic acid with benzyl alcohol. This can be achieved through various methods, including Fischer esterification or by using coupling agents.

Experimental Protocol: Benzyl Esterification (Fischer Esterification)

-

Reaction Setup: Dissolve 2-fluoro-4-morpholinobenzoic acid (1 equivalent) in an excess of benzyl alcohol (which also acts as the solvent). Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) with continuous removal of water using a Dean-Stark apparatus. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Experimental Protocol: Benzyl Esterification (Using a Coupling Agent)

-

Reaction Setup: Dissolve 2-fluoro-4-morpholinobenzoic acid (1 equivalent), benzyl alcohol (1.1 equivalents), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 equivalents) in an aprotic solvent like dichloromethane (DCM) or DMF. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Filter off the urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the presence of the morpholine and fluorobenzoyl moieties suggests potential interactions with various biological targets. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] The morpholine ring can improve pharmacokinetic properties.[3] Benzoic acid and its derivatives are also known for their antimicrobial and anti-inflammatory properties.[4]

The combination of a fluorinated benzyl ring and a morpholine group has been reported in potent enzyme inhibitors.[3] For instance, molecules with these features have shown significant inhibitory activity against soluble adenylyl cyclase (sAC), with the morpholine group potentially forming key interactions within the enzyme's active site.[3]

Based on these observations, potential signaling pathways that could be modulated by this compound or its derivatives include:

-

Inflammatory Pathways: Inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are key in the inflammatory cascade.

-

Cancer Cell Proliferation Pathways: Interference with signaling pathways crucial for cancer cell growth and survival, such as kinase signaling pathways.

-

Microbial Growth Pathways: Disruption of essential metabolic or structural pathways in bacteria and fungi.

Visualizations

References

Potential therapeutic targets of morpholinobenzoates

An In-depth Technical Guide to the Potential Therapeutic Targets of Morpholinobenzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholinobenzoate scaffold has emerged as a promising pharmacophore in modern medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of morpholinobenzoate derivatives, focusing on their potential applications in oncology and inflammatory diseases. We delve into the molecular mechanisms of action, present quantitative efficacy data, detail relevant experimental protocols, and visualize the associated signaling pathways to offer a valuable resource for researchers and drug development professionals in this field.

Introduction

Morpholine, a heterocyclic chemical compound, and benzoic acid, a simple aromatic carboxylic acid, form the core of the morpholinobenzoate structure. This unique combination has proven to be a versatile template for the design of novel therapeutic agents. The morpholine ring often contributes to improved physicochemical properties, such as aqueous solubility and metabolic stability, while the benzoate moiety provides a framework for diverse substitutions to modulate pharmacological activity and target selectivity. This guide will focus on three primary therapeutic targets that have been identified for various morpholinobenzoate derivatives: Phosphatidylcholine-specific phospholipase C (PC-PLC), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase (COX).

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) as an Anticancer Target

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into the second messengers diacylglycerol (DAG) and phosphocholine.[1] Dysregulation of PC-PLC activity has been implicated in various cancers, making it an attractive target for anticancer drug development.

Quantitative Data: Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives

A study on 2-morpholinobenzoic acid derivatives has demonstrated their potential as inhibitors of cancer cell proliferation by targeting PC-PLC. The antiproliferative activity was assessed using a ³H-thymidine incorporation assay in MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines.

| Compound ID | Substitution on Benzyl Ring | Cell Proliferation (%) in MDA-MB-231 (Mean ± SEM) | Cell Proliferation (%) in HCT116 (Mean ± SEM) |

| 10h | 2-Bromo | 51.3 ± 13.3 | 29.5 ± 8.6 |

Data extracted from a study on 2-morpholinobenzoic acid derivatives as antiproliferative agents.

Experimental Protocol: ³H-Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis and, consequently, cell proliferation.

Methodology:

-

Cell Seeding: Seed MDA-MB-231 or HCT116 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the desired concentrations of the morpholinobenzoate derivatives for a specified period (e.g., 24 hours).

-

³H-Thymidine Labeling: Add ³H-thymidine to each well and incubate for a further 4-6 hours. During this time, the radioactive thymidine will be incorporated into the newly synthesized DNA of proliferating cells.

-

Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.

-

Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a scintillation counter.

-